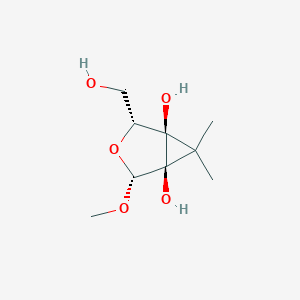
Methyl 2,3-isopropylidene-beta-D-ribofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3-isopropylidene-beta-D-ribofuranose: is a derivative of D-ribose, a naturally occurring sugar. This compound is characterized by the presence of an isopropylidene group protecting the 2 and 3 positions of the ribofuranose ring. It is commonly used as an intermediate in the synthesis of various bioactive molecules and fine chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2,3-isopropylidene-beta-D-ribofuranose is typically synthesized from D-ribose. The process involves the protection of the hydroxyl groups at the 2 and 3 positions using acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by crystallization or chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated purification systems to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2,3-isopropylidene-beta-D-ribofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The isopropylidene group can be selectively removed or substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic conditions can facilitate the removal or substitution of the isopropylidene group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: Methyl 2,3-isopropylidene-beta-D-ribofuranose is used as an intermediate in the synthesis of various complex organic molecules. It serves as a building block for the preparation of nucleoside analogs and other bioactive compounds .
Biology: In biological research, this compound is utilized in the study of carbohydrate metabolism and enzyme mechanisms. It is also employed in the synthesis of glycosylated molecules for biochemical assays .
Medicine: this compound derivatives are investigated for their potential therapeutic applications, including antiviral and anticancer activities. The compound’s role in the synthesis of nucleoside analogs makes it valuable in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the manufacture of fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of methyl 2,3-isopropylidene-beta-D-ribofuranose involves its role as a precursor or intermediate in various biochemical pathways. The isopropylidene group protects the hydroxyl groups, allowing selective reactions at other positions of the molecule. This selective protection is crucial for the synthesis of complex molecules, as it prevents unwanted side reactions and enhances the efficiency of the desired transformations .
Comparación Con Compuestos Similares
- Methyl 2,3-isopropylidene-beta-L-ribofuranoside
- Methyl 2,3-isopropylidene-alpha-D-ribofuranoside
- Methyl 2,3-isopropylidene-beta-D-arabinofuranoside
Uniqueness: Methyl 2,3-isopropylidene-beta-D-ribofuranose is unique due to its specific stereochemistry and the presence of the isopropylidene protecting group. This configuration allows for selective reactions and makes it a valuable intermediate in the synthesis of various bioactive molecules. Its structural features distinguish it from other similar compounds, providing unique reactivity and applications .
Propiedades
Fórmula molecular |
C9H16O5 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
(1R,2R,4R,5R)-2-(hydroxymethyl)-4-methoxy-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-1,5-diol |
InChI |
InChI=1S/C9H16O5/c1-7(2)8(11)5(4-10)14-6(13-3)9(7,8)12/h5-6,10-12H,4H2,1-3H3/t5-,6-,8+,9-/m1/s1 |
Clave InChI |
GMMYDZOKWNTXOA-MTSNSDSCSA-N |
SMILES isomérico |
CC1([C@@]2([C@]1([C@@H](O[C@@H]2CO)OC)O)O)C |
SMILES canónico |
CC1(C2(C1(C(OC2CO)OC)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate](/img/structure/B13393252.png)
![[17-Acetyl-8,14,17-trihydroxy-3-[5-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate](/img/structure/B13393257.png)
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one; methanesulfonic acid](/img/structure/B13393261.png)
![1-[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one;hydrochloride](/img/structure/B13393262.png)

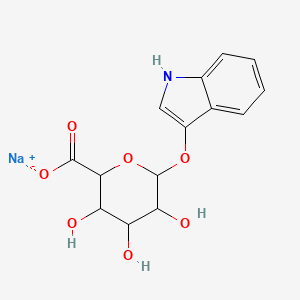
![(3b,12b)-3-[(2-O-b-D-Glucopyranosyl-b-D-glucopyranosyl)oxy]-12-hydroxydammar-24-en-3-yl 6-O-(b-D-glucopyranosyl)-b-D-glucopyranoside](/img/structure/B13393278.png)
![2-Methyl-4-[3-(3-nitrophenyl)ureido]benzenesulfonyl chloride](/img/structure/B13393282.png)
![N-[1,3-dimethyl-6-(2-methylpiperazin-1-yl)-2-oxobenzimidazol-5-yl]-2-methoxybenzamide](/img/structure/B13393283.png)
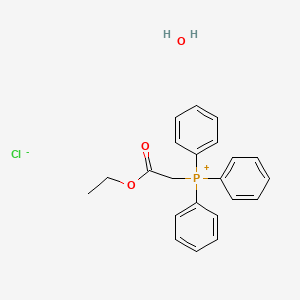
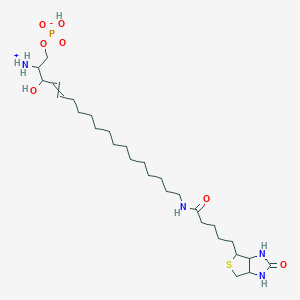
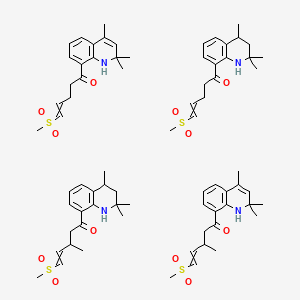
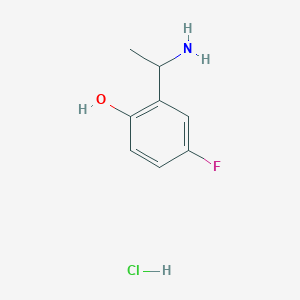
![(R)-2-(4-Isopropylphenyl)-N-[1-[5-(2,2,2-trifluoroethoxy)-2-pyridinyl]ethyl]acetamide](/img/structure/B13393319.png)
